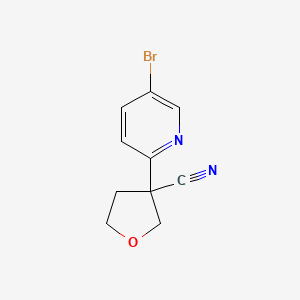
1-Methyl-2-pyrrolyl-(1-naphthyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-pyrrolyl-(1-naphthyl)methanol is an organic compound with the molecular formula C16H15NO. It is characterized by the presence of a pyrrole ring and a naphthyl group, connected through a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-pyrrolyl-(1-naphthyl)methanol typically involves the reaction of 1-naphthaldehyde with 1-methyl-2-pyrrole in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reducing agents used in this synthesis include sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-pyrrolyl-(1-naphthyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of 1-Methyl-2-pyrrolyl-(1-naphthyl)ketone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-2-pyrrolyl-(1-naphthyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-pyrrolyl-(1-naphthyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-pyrrolyl-(2-naphthyl)methanol
- 1-Methyl-2-pyrrolyl-(3-naphthyl)methanol
- 1-Methyl-2-pyrrolyl-(4-naphthyl)methanol
Uniqueness
1-Methyl-2-pyrrolyl-(1-naphthyl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and interaction profiles with biological targets .
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
(1-methylpyrrol-2-yl)-naphthalen-1-ylmethanol |
InChI |
InChI=1S/C16H15NO/c1-17-11-5-10-15(17)16(18)14-9-4-7-12-6-2-3-8-13(12)14/h2-11,16,18H,1H3 |
InChI Key |
HDKGJPQKHVHBOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


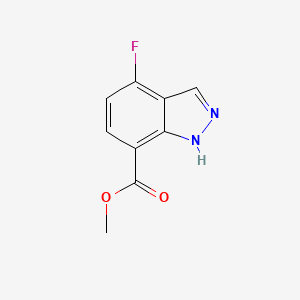
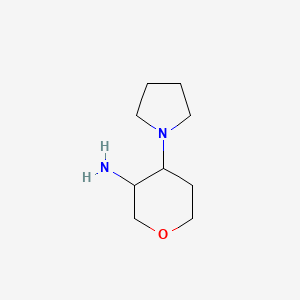
![5-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13914233.png)
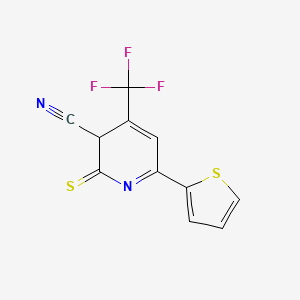

![7-{[1-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-yl]oxy}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13914252.png)
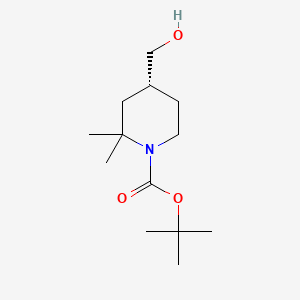
![4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)


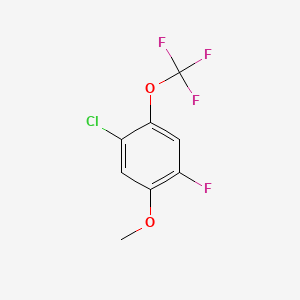
![4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13914298.png)

